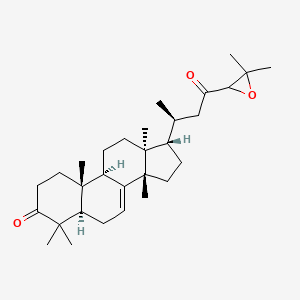

24,25-Epoxytirucall-7-en-3,23-dione

Description

Properties

CAS No. |

890928-81-1 |

|---|---|

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(2S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H46O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,23,25H,10-17H2,1-8H3/t18-,19-,20-,23-,25+,28+,29-,30+/m0/s1 |

InChI Key |

LLEVBDQGRCWBIO-SBRRLATOSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)[C@@H]1C(O1)(C)C)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |

Canonical SMILES |

CC(CC(=O)C1C(O1)(C)C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Biological Profile of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562). Isolated from Amoora dasyclada, this natural compound has emerged as a subject of interest for its potential therapeutic applications. This document collates and presents the available data on its cytotoxic effects, along with detailed experimental methodologies. While the compound is noted for its potential anti-inflammatory and antimicrobial properties, specific experimental evidence in these areas remains to be elucidated. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a naturally occurring triterpenoid compound that has been isolated from the plant Amoora dasyclada.[1][2][][4] Triterpenoids, a diverse class of natural products, are known to exhibit a wide range of biological activities, making them a fertile ground for the discovery of new therapeutic agents. Preliminary research has suggested that this compound possesses cytotoxic properties, particularly against cancer cell lines.[5] Furthermore, there are indications from commercial suppliers that the compound may modulate cellular pathways associated with apoptosis and cell proliferation and could have potential anti-inflammatory and antimicrobial effects.[5] However, a thorough review of the scientific literature reveals that while its cytotoxic activity has been quantitatively assessed, detailed studies on its anti-inflammatory, antimicrobial, and specific mechanisms of action are currently limited.

This guide will focus on the established cytotoxic activity of this compound, presenting the available quantitative data in a structured format and providing a detailed experimental protocol for the assay used in its evaluation.

Cytotoxic Activity

The primary biological activity of this compound documented in peer-reviewed scientific literature is its cytotoxicity against human cancer cell lines. A key study evaluated its effect on a human lung cancer cell line (AGZY 83-a) and a human liver cancer cell line (SMMC-7721).

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were quantified using the MTT assay, with the results expressed as the half-maximal inhibitory concentration (IC50). The data is summarized in the table below.

| Cell Line | Cell Type | IC50 (µg/mL) |

| AGZY 83-a | Human Lung Cancer | > 10 |

| SMMC-7721 | Human Liver Cancer | > 10 |

Data sourced from Yang et al., 2006.

The results indicate that at the concentrations tested, this compound did not exhibit potent cytotoxic activity against these two cell lines, with IC50 values being greater than 10 µg/mL.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the specific protocol from the original study's cited reference (Niu et al., 2002) could not be retrieved, a generalized, standard MTT assay protocol is detailed below.

MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

This compound

-

Human cancer cell lines (e.g., AGZY 83-a, SMMC-7721)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various concentrations in the complete cell culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells. Control wells receive medium with the same concentration of DMSO as the treated wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been experimentally elucidated, a general workflow for its biological activity screening and a hypothetical apoptotic pathway that could be investigated are presented below.

Figure 1: A generalized experimental workflow for the investigation of the biological activities of this compound.

Figure 2: A hypothetical intrinsic apoptosis signaling pathway that could be investigated for this compound. Note: This is a generalized pathway and has not been experimentally validated for this specific compound.

Discussion and Future Directions

The available data on this compound indicates a modest level of cytotoxic activity against the tested human lung and liver cancer cell lines. It is important to note that the lack of potent activity in these specific cell lines does not preclude the possibility of significant effects against other cancer cell types or through different mechanisms of action.

The general claims of anti-inflammatory and antimicrobial activities from commercial suppliers highlight the need for rigorous scientific investigation to validate these potential therapeutic properties. Future research should focus on:

-

Broad-spectrum Cytotoxicity Screening: Evaluating the compound against a wider panel of human cancer cell lines to identify potential selective activity.

-

Anti-inflammatory Studies: Investigating its effects on key inflammatory markers and pathways, such as the inhibition of nitric oxide production, pro-inflammatory cytokines (e.g., TNF-α, IL-6), and enzymes like COX-1 and COX-2.

-

Antimicrobial Assays: Screening for activity against a range of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This could involve investigating its impact on apoptosis-related proteins (e.g., caspases, Bcl-2 family), cell cycle regulators, and key signaling cascades like NF-κB and MAPK pathways.

Conclusion

This compound is a tirucallane (B1253836) triterpenoid with documented, albeit modest, cytotoxic activity against specific cancer cell lines. While its full biological potential is yet to be unlocked, the existing data provides a foundation for further research. This technical guide consolidates the current knowledge and provides a framework for future investigations into its potential as a therapeutic agent. A comprehensive exploration of its anti-inflammatory, antimicrobial, and mechanistic properties is warranted to fully understand its pharmacological profile.

References

- 1. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound [myskinrecipes.com]

Unveiling the Biological Profile of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid. Isolated from Amoora dasyclada, this natural compound has emerged as a subject of interest for its potential therapeutic applications. This document collates and presents the available data on its cytotoxic effects, along with detailed experimental methodologies. While the compound is noted for its potential anti-inflammatory and antimicrobial properties, specific experimental evidence in these areas remains to be elucidated. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a naturally occurring triterpenoid compound that has been isolated from the plant Amoora dasyclada.[1][2][][4] Triterpenoids, a diverse class of natural products, are known to exhibit a wide range of biological activities, making them a fertile ground for the discovery of new therapeutic agents. Preliminary research has suggested that this compound possesses cytotoxic properties, particularly against cancer cell lines.[5] Furthermore, there are indications from commercial suppliers that the compound may modulate cellular pathways associated with apoptosis and cell proliferation and could have potential anti-inflammatory and antimicrobial effects.[5] However, a thorough review of the scientific literature reveals that while its cytotoxic activity has been quantitatively assessed, detailed studies on its anti-inflammatory, antimicrobial, and specific mechanisms of action are currently limited.

This guide will focus on the established cytotoxic activity of this compound, presenting the available quantitative data in a structured format and providing a detailed experimental protocol for the assay used in its evaluation.

Cytotoxic Activity

The primary biological activity of this compound documented in peer-reviewed scientific literature is its cytotoxicity against human cancer cell lines. A key study evaluated its effect on a human lung cancer cell line (AGZY 83-a) and a human liver cancer cell line (SMMC-7721).

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were quantified using the MTT assay, with the results expressed as the half-maximal inhibitory concentration (IC50). The data is summarized in the table below.

| Cell Line | Cell Type | IC50 (µg/mL) |

| AGZY 83-a | Human Lung Cancer | > 10 |

| SMMC-7721 | Human Liver Cancer | > 10 |

Data sourced from Yang et al., 2006.

The results indicate that at the concentrations tested, this compound did not exhibit potent cytotoxic activity against these two cell lines, with IC50 values being greater than 10 µg/mL.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the specific protocol from the original study's cited reference (Niu et al., 2002) could not be retrieved, a generalized, standard MTT assay protocol is detailed below.

MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Human cancer cell lines (e.g., AGZY 83-a, SMMC-7721)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various concentrations in the complete cell culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells. Control wells receive medium with the same concentration of DMSO as the treated wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been experimentally elucidated, a general workflow for its biological activity screening and a hypothetical apoptotic pathway that could be investigated are presented below.

Figure 1: A generalized experimental workflow for the investigation of the biological activities of this compound.

Figure 2: A hypothetical intrinsic apoptosis signaling pathway that could be investigated for this compound. Note: This is a generalized pathway and has not been experimentally validated for this specific compound.

Discussion and Future Directions

The available data on this compound indicates a modest level of cytotoxic activity against the tested human lung and liver cancer cell lines. It is important to note that the lack of potent activity in these specific cell lines does not preclude the possibility of significant effects against other cancer cell types or through different mechanisms of action.

The general claims of anti-inflammatory and antimicrobial activities from commercial suppliers highlight the need for rigorous scientific investigation to validate these potential therapeutic properties. Future research should focus on:

-

Broad-spectrum Cytotoxicity Screening: Evaluating the compound against a wider panel of human cancer cell lines to identify potential selective activity.

-

Anti-inflammatory Studies: Investigating its effects on key inflammatory markers and pathways, such as the inhibition of nitric oxide production, pro-inflammatory cytokines (e.g., TNF-α, IL-6), and enzymes like COX-1 and COX-2.

-

Antimicrobial Assays: Screening for activity against a range of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This could involve investigating its impact on apoptosis-related proteins (e.g., caspases, Bcl-2 family), cell cycle regulators, and key signaling cascades like NF-κB and MAPK pathways.

Conclusion

This compound is a tirucallane triterpenoid with documented, albeit modest, cytotoxic activity against specific cancer cell lines. While its full biological potential is yet to be unlocked, the existing data provides a foundation for further research. This technical guide consolidates the current knowledge and provides a framework for future investigations into its potential as a therapeutic agent. A comprehensive exploration of its anti-inflammatory, antimicrobial, and mechanistic properties is warranted to fully understand its pharmacological profile.

References

- 1. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound [myskinrecipes.com]

An In-depth Technical Guide to 24,25-Epoxytirucall-7-en-3,23-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 24,25-Epoxytirucall-7-en-3,23-dione. Despite extensive searches, the full text of the primary research article detailing the complete spectroscopic data and a comprehensive experimental protocol, "A New Triterpenoid (B12794562) from Amoora dasyclada" (Journal of Integrative Plant Biology, 2004, 46(10), 1256-1260), could not be accessed. Therefore, the spectroscopic data tables are incomplete, and the experimental protocol is a summary based on the abstract of the original publication.

Introduction

This compound is a tirucallane-type triterpenoid isolated from the stem of Amoora dasyclada (now considered a synonym of Aglaia spectabilis), a plant belonging to the Meliaceae family.[1][2] As a member of the triterpenoid class of natural products, this compound is of interest to researchers for its potential biological activities, which may include anti-inflammatory, cytotoxic, and antimicrobial effects.[3] Tirucallane (B1253836) triterpenoids, in general, are known to modulate cellular pathways, including those involved in apoptosis and cell proliferation.[3] This guide provides a summary of the known spectroscopic data, a description of the isolation protocol, and a discussion of the potential biological activities and associated signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₆O₃ | N/A |

| Molecular Weight | 454.7 g/mol | N/A |

| CAS Number | 890928-81-1 | N/A |

| Appearance | White powder | N/A |

| Melting Point | 150-151 °C | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5] The detailed spectral data from the primary literature is currently unavailable.

¹H NMR Data

(Data not available in the accessed resources)

¹³C NMR Data

(Data not available in the accessed resources)

Mass Spectrometry (MS) Data

(Data not available in the accessed resources)

Infrared (IR) Spectroscopy Data

(Data not available in the accessed resources)

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the abstract of the primary publication.[5]

Objective: To isolate this compound from the stem of Amoora dasyclada.

Methodology:

-

Extraction: The dried and powdered stems of Amoora dasyclada are extracted with ethanol (B145695) (EtOH) at room temperature.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate.

-

Purification: Fractions containing the target compound are further purified using repeated column chromatography or other techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are not available, research on other tirucallane-type triterpenoids suggests potential cytotoxic activities against cancer cell lines.[6][7] A common mechanism of cytotoxicity for this class of compounds is the induction of apoptosis.

One of the key signaling pathways implicated in the pro-apoptotic effects of some triterpenoids is the p53-dependent mitochondrial pathway.[8] In this proposed mechanism, the triterpenoid compound activates the tumor suppressor protein p53. Activated p53 then upregulates the expression of pro-apoptotic proteins such as Bax. Bax, in turn, promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-7, which are the executioners of apoptosis, leading to programmed cell death.

References

- 1. Amoora dasyclada (F.C.How & T.C.Chen) C.Y.Wu | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. Aglaia spectabilis in Flora of China @ efloras.org [efloras.org]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. biodiversity-science.net [biodiversity-science.net]

- 6. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 24,25-Epoxytirucall-7-en-3,23-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 24,25-Epoxytirucall-7-en-3,23-dione. Despite extensive searches, the full text of the primary research article detailing the complete spectroscopic data and a comprehensive experimental protocol, "A New Triterpenoid from Amoora dasyclada" (Journal of Integrative Plant Biology, 2004, 46(10), 1256-1260), could not be accessed. Therefore, the spectroscopic data tables are incomplete, and the experimental protocol is a summary based on the abstract of the original publication.

Introduction

This compound is a tirucallane-type triterpenoid isolated from the stem of Amoora dasyclada (now considered a synonym of Aglaia spectabilis), a plant belonging to the Meliaceae family.[1][2] As a member of the triterpenoid class of natural products, this compound is of interest to researchers for its potential biological activities, which may include anti-inflammatory, cytotoxic, and antimicrobial effects.[3] Tirucallane triterpenoids, in general, are known to modulate cellular pathways, including those involved in apoptosis and cell proliferation.[3] This guide provides a summary of the known spectroscopic data, a description of the isolation protocol, and a discussion of the potential biological activities and associated signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₆O₃ | N/A |

| Molecular Weight | 454.7 g/mol | N/A |

| CAS Number | 890928-81-1 | N/A |

| Appearance | White powder | N/A |

| Melting Point | 150-151 °C | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5] The detailed spectral data from the primary literature is currently unavailable.

¹H NMR Data

(Data not available in the accessed resources)

¹³C NMR Data

(Data not available in the accessed resources)

Mass Spectrometry (MS) Data

(Data not available in the accessed resources)

Infrared (IR) Spectroscopy Data

(Data not available in the accessed resources)

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the abstract of the primary publication.[5]

Objective: To isolate this compound from the stem of Amoora dasyclada.

Methodology:

-

Extraction: The dried and powdered stems of Amoora dasyclada are extracted with ethanol (EtOH) at room temperature.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether and ethyl acetate.

-

Purification: Fractions containing the target compound are further purified using repeated column chromatography or other techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are not available, research on other tirucallane-type triterpenoids suggests potential cytotoxic activities against cancer cell lines.[6][7] A common mechanism of cytotoxicity for this class of compounds is the induction of apoptosis.

One of the key signaling pathways implicated in the pro-apoptotic effects of some triterpenoids is the p53-dependent mitochondrial pathway.[8] In this proposed mechanism, the triterpenoid compound activates the tumor suppressor protein p53. Activated p53 then upregulates the expression of pro-apoptotic proteins such as Bax. Bax, in turn, promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-7, which are the executioners of apoptosis, leading to programmed cell death.

References

- 1. Amoora dasyclada (F.C.How & T.C.Chen) C.Y.Wu | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. Aglaia spectabilis in Flora of China @ efloras.org [efloras.org]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. biodiversity-science.net [biodiversity-science.net]

- 6. Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

"24,25-Epoxytirucall-7-en-3,23-dione chemical structure and properties"

An Overview of a Bioactive Tirucallane (B1253836) Triterpenoid (B12794562) for Researchers and Drug Development Professionals

Introduction

24,25-Epoxytirucall-7-en-3,23-dione is a naturally occurring triterpenoid compound that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the tirucallane family of triterpenoids, it shares a characteristic complex polycyclic structure. This document provides a technical overview of its chemical structure, known properties, and biological activities, compiled from publicly available scientific information.

This compound is isolated from plant sources, notably from the herbs of Amoora dasyclada, a plant belonging to the Meliaceae family[1][2]. Research indicates that this compound possesses potential cytotoxic and anti-inflammatory properties, making it a subject of investigation in oncology and related fields. It is reported to be active in modulating cellular pathways that are involved in apoptosis and cell proliferation.

Chemical Structure and Properties

This compound is characterized by a lanostane-type tetracyclic core structure, with the IUPAC Name (5R,9R,10R,13S,14S,17S)-17-[(2S)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one. Its chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 890928-81-1 | [1] |

| Molecular Formula | C₃₀H₄₆O₃ | [1] |

| Molecular Weight | 454.7 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 150-151 °C | |

| Boiling Point (Predicted) | 534.3 ± 50.0 °C | |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| InChI Key | LLEVBDQGRCWBIO-MNWFHJLVSA-N |

Biological Activity: Cytotoxicity

The primary biological activity documented for this compound is its anticancer potential. A key study by Yang et al. (2006) investigated the cytotoxic effects of tirucallane triterpenoids isolated from Amoora dasyclada, including the target compound, which was designated as compound 1 in the study.

The research documented the evaluation of this compound against two human cancer cell lines:

-

AGZY 83-a (Human lung cancer cells)

-

SMMC-7721 (Human liver cancer cells)

The study reported that the results of these anticancer activity tests are presented in "Table I" of their publication. However, the specific quantitative data (e.g., IC₅₀ values) from this table are not available in the publicly accessible literature reviewed for this document.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound by Yang et al. (2006) was performed using an improved MTT colorimetric assay. The detailed experimental procedures were cited as being previously reported by Niu et al. (2002). While the specific protocol from the Niu et al. reference is not publicly available, a general, standard protocol for an MTT assay is provided below for reference.

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

Materials:

-

96-well flat-bottom microplates

-

Target cancer cell lines (e.g., SMMC-7721)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

-

Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.

-

Absorbance Measurement: Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations: Workflows and Potential Mechanisms

While specific signaling pathways for this compound have not been elucidated in the available literature, it is generally reported to modulate apoptosis. The following diagrams illustrate the logical workflow for its study and a representative (hypothetical) signaling pathway for triterpenoid-induced apoptosis.

Caption: Workflow from plant source to cytotoxicity testing.

Caption: Representative triterpenoid-induced apoptosis pathway.

Conclusion

This compound is a bioactive triterpenoid with demonstrated cytotoxic activity against human lung and liver cancer cell lines. Its defined chemical structure and properties make it a viable candidate for further investigation in drug discovery programs. However, a significant gap exists in the publicly available literature regarding its specific quantitative efficacy (IC₅₀ values) and the precise molecular mechanisms and signaling pathways through which it exerts its effects. Future research should focus on obtaining the full cytotoxicity data and elucidating the specific intracellular targets to better understand its therapeutic potential.

References

"24,25-Epoxytirucall-7-en-3,23-dione chemical structure and properties"

An Overview of a Bioactive Tirucallane Triterpenoid for Researchers and Drug Development Professionals

Introduction

24,25-Epoxytirucall-7-en-3,23-dione is a naturally occurring triterpenoid compound that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the tirucallane family of triterpenoids, it shares a characteristic complex polycyclic structure. This document provides a technical overview of its chemical structure, known properties, and biological activities, compiled from publicly available scientific information.

This compound is isolated from plant sources, notably from the herbs of Amoora dasyclada, a plant belonging to the Meliaceae family[1][2]. Research indicates that this compound possesses potential cytotoxic and anti-inflammatory properties, making it a subject of investigation in oncology and related fields. It is reported to be active in modulating cellular pathways that are involved in apoptosis and cell proliferation.

Chemical Structure and Properties

This compound is characterized by a lanostane-type tetracyclic core structure, with the IUPAC Name (5R,9R,10R,13S,14S,17S)-17-[(2S)-4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one. Its chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 890928-81-1 | [1] |

| Molecular Formula | C₃₀H₄₆O₃ | [1] |

| Molecular Weight | 454.7 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 150-151 °C | |

| Boiling Point (Predicted) | 534.3 ± 50.0 °C | |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| InChI Key | LLEVBDQGRCWBIO-MNWFHJLVSA-N |

Biological Activity: Cytotoxicity

The primary biological activity documented for this compound is its anticancer potential. A key study by Yang et al. (2006) investigated the cytotoxic effects of tirucallane triterpenoids isolated from Amoora dasyclada, including the target compound, which was designated as compound 1 in the study.

The research documented the evaluation of this compound against two human cancer cell lines:

-

AGZY 83-a (Human lung cancer cells)

-

SMMC-7721 (Human liver cancer cells)

The study reported that the results of these anticancer activity tests are presented in "Table I" of their publication. However, the specific quantitative data (e.g., IC₅₀ values) from this table are not available in the publicly accessible literature reviewed for this document.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound by Yang et al. (2006) was performed using an improved MTT colorimetric assay. The detailed experimental procedures were cited as being previously reported by Niu et al. (2002). While the specific protocol from the Niu et al. reference is not publicly available, a general, standard protocol for an MTT assay is provided below for reference.

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

Materials:

-

96-well flat-bottom microplates

-

Target cancer cell lines (e.g., SMMC-7721)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

-

Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.

-

Absorbance Measurement: Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations: Workflows and Potential Mechanisms

While specific signaling pathways for this compound have not been elucidated in the available literature, it is generally reported to modulate apoptosis. The following diagrams illustrate the logical workflow for its study and a representative (hypothetical) signaling pathway for triterpenoid-induced apoptosis.

Caption: Workflow from plant source to cytotoxicity testing.

Caption: Representative triterpenoid-induced apoptosis pathway.

Conclusion

This compound is a bioactive triterpenoid with demonstrated cytotoxic activity against human lung and liver cancer cell lines. Its defined chemical structure and properties make it a viable candidate for further investigation in drug discovery programs. However, a significant gap exists in the publicly available literature regarding its specific quantitative efficacy (IC₅₀ values) and the precise molecular mechanisms and signaling pathways through which it exerts its effects. Future research should focus on obtaining the full cytotoxicity data and elucidating the specific intracellular targets to better understand its therapeutic potential.

References

Tirucallane Triterpenoids from Amoora dasyclada: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tirucallane (B1253836) triterpenoids isolated from Amoora dasyclada, a plant belonging to the Meliaceae family. This document details the chemical structures, biological activities, and experimental protocols relevant to these compounds, aiming to facilitate further research and drug development endeavors.

Isolated Tirucallane Triterpenoids from Amoora dasyclada

Several tirucallane-type triterpenoids have been successfully isolated and characterized from the twigs and stems of Amoora dasyclada. These compounds exhibit a range of cytotoxic activities against various cancer cell lines, making them promising candidates for further investigation in oncology.

Table 1: Tirucallane Triterpenoids Identified in Amoora dasyclada

| Compound Name | Molecular Formula | Reference Notes |

| 24,25-Epoxy-tirucall-7-ene-3,23-dione | C₃₀H₄₆O₃ | A new triterpenoid (B12794562) isolated from the ethanol (B145695) extract of the stem.[1] |

| 24,25,26,27-Tetranortirucall-7-ene-3-oxo-23(21)-lactone | C₂₆H₃₈O₃ | A tetranortriterpenoid also isolated from the stem extract.[1] |

| 3α-Acetoxy-24,25,26,27-tetranortirucalla-7-ene-23(21)-lactone | C₂₈H₄₂O₄ | A new tetranortriterpene isolated from the twigs.[2][3] |

| 3α,21β,25-Triol-tirucalla-21,24-epoxy-23-one | C₃₀H₄₈O₅ | A novel tirucallane derivative with a six-membered hemiacetal. |

| 21β,25-Diol-tirucalla-21,24-epoxy-3,23-dione | C₃₀H₄₆O₅ | Another novel tirucallane derivative with a six-membered hemiacetal. |

| Tirucallane-type Alkaloid 1 | C₃₁H₄₅NO₃ | A new tirucallane-type alkaloid with significant cytotoxic activity.[4] |

| Tirucallane-type Alkaloid 2 | C₃₁H₄₅NO₃ | A new tirucallane-type alkaloid with significant cytotoxic activity.[4] |

Quantitative Data: Cytotoxicity

The isolated tirucallane triterpenoids have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 2: Cytotoxic Activity (IC₅₀) of Tirucallane Triterpenoids from Amoora dasyclada

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Tirucallane-type Alkaloid 1 | HepG2 | Liver Cancer | 8.4 µM | [4] |

| Tirucallane-type Alkaloid 2 | HepG2 | Liver Cancer | 13.2 µM | [4] |

| Compound "5" (Structure not specified in abstract) | SMMC-7721 | Liver Cancer | 8.41 x 10⁻³ µM/ml | [2][3] |

| A mixture of compounds 1 and 3-5 | AGZY 83-a | Human Lung Cancer | Data not specified in abstract | [2][3] |

| A mixture of compounds 1 and 3-5 | SMMC-7721 | Human Liver Cancer | Data not specified in abstract | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and cytotoxicity assessment of tirucallane triterpenoids from Amoora dasyclada.

Isolation and Purification of Tirucallane Triterpenoids

The following is a representative protocol synthesized from published literature for the isolation and purification of tirucallane triterpenoids from Amoora dasyclada.

1. Plant Material Collection and Preparation:

-

Collect fresh twigs and stems of Amoora dasyclada.

-

Air-dry the plant material at room temperature for 2-3 weeks.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

-

Concentrate each fraction to dryness. The tirucallane triterpenoids are typically found in the less polar fractions (n-hexane and chloroform).

4. Chromatographic Purification:

-

Subject the n-hexane and chloroform fractions to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100) to separate the compounds into sub-fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Further purify the sub-fractions containing the compounds of interest using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure tirucallane triterpenoids.

5. Structure Elucidation:

-

Identify the structures of the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[2][4]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture:

-

Culture human cancer cell lines (e.g., HepG2, SMMC-7721, AGZY 83-a) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

3. Compound Treatment:

-

Prepare stock solutions of the isolated tirucallane triterpenoids in dimethyl sulfoxide (B87167) (DMSO).

-

Treat the cells with various concentrations of the compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

4. MTT Incubation:

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

5. Formazan (B1609692) Solubilization:

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance of the formazan solution at 570 nm using a microplate reader.

7. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow

References

- 1. 24,25-Epoxytirucall-7-en-3,23-dione | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Cytotoxic Activity of Inositol Angelates and Tirucallane-Type Alkaloids from Amoora Dasyclada - PMC [pmc.ncbi.nlm.nih.gov]

Tirucallane Triterpenoids from Amoora dasyclada: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tirucallane triterpenoids isolated from Amoora dasyclada, a plant belonging to the Meliaceae family. This document details the chemical structures, biological activities, and experimental protocols relevant to these compounds, aiming to facilitate further research and drug development endeavors.

Isolated Tirucallane Triterpenoids from Amoora dasyclada

Several tirucallane-type triterpenoids have been successfully isolated and characterized from the twigs and stems of Amoora dasyclada. These compounds exhibit a range of cytotoxic activities against various cancer cell lines, making them promising candidates for further investigation in oncology.

Table 1: Tirucallane Triterpenoids Identified in Amoora dasyclada

| Compound Name | Molecular Formula | Reference Notes |

| 24,25-Epoxy-tirucall-7-ene-3,23-dione | C₃₀H₄₆O₃ | A new triterpenoid isolated from the ethanol extract of the stem.[1] |

| 24,25,26,27-Tetranortirucall-7-ene-3-oxo-23(21)-lactone | C₂₆H₃₈O₃ | A tetranortriterpenoid also isolated from the stem extract.[1] |

| 3α-Acetoxy-24,25,26,27-tetranortirucalla-7-ene-23(21)-lactone | C₂₈H₄₂O₄ | A new tetranortriterpene isolated from the twigs.[2][3] |

| 3α,21β,25-Triol-tirucalla-21,24-epoxy-23-one | C₃₀H₄₈O₅ | A novel tirucallane derivative with a six-membered hemiacetal. |

| 21β,25-Diol-tirucalla-21,24-epoxy-3,23-dione | C₃₀H₄₆O₅ | Another novel tirucallane derivative with a six-membered hemiacetal. |

| Tirucallane-type Alkaloid 1 | C₃₁H₄₅NO₃ | A new tirucallane-type alkaloid with significant cytotoxic activity.[4] |

| Tirucallane-type Alkaloid 2 | C₃₁H₄₅NO₃ | A new tirucallane-type alkaloid with significant cytotoxic activity.[4] |

Quantitative Data: Cytotoxicity

The isolated tirucallane triterpenoids have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 2: Cytotoxic Activity (IC₅₀) of Tirucallane Triterpenoids from Amoora dasyclada

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Tirucallane-type Alkaloid 1 | HepG2 | Liver Cancer | 8.4 µM | [4] |

| Tirucallane-type Alkaloid 2 | HepG2 | Liver Cancer | 13.2 µM | [4] |

| Compound "5" (Structure not specified in abstract) | SMMC-7721 | Liver Cancer | 8.41 x 10⁻³ µM/ml | [2][3] |

| A mixture of compounds 1 and 3-5 | AGZY 83-a | Human Lung Cancer | Data not specified in abstract | [2][3] |

| A mixture of compounds 1 and 3-5 | SMMC-7721 | Human Liver Cancer | Data not specified in abstract | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and cytotoxicity assessment of tirucallane triterpenoids from Amoora dasyclada.

Isolation and Purification of Tirucallane Triterpenoids

The following is a representative protocol synthesized from published literature for the isolation and purification of tirucallane triterpenoids from Amoora dasyclada.

1. Plant Material Collection and Preparation:

-

Collect fresh twigs and stems of Amoora dasyclada.

-

Air-dry the plant material at room temperature for 2-3 weeks.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Concentrate each fraction to dryness. The tirucallane triterpenoids are typically found in the less polar fractions (n-hexane and chloroform).

4. Chromatographic Purification:

-

Subject the n-hexane and chloroform fractions to column chromatography over silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100) to separate the compounds into sub-fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Further purify the sub-fractions containing the compounds of interest using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure tirucallane triterpenoids.

5. Structure Elucidation:

-

Identify the structures of the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[2][4]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture:

-

Culture human cancer cell lines (e.g., HepG2, SMMC-7721, AGZY 83-a) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

3. Compound Treatment:

-

Prepare stock solutions of the isolated tirucallane triterpenoids in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of the compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

4. MTT Incubation:

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

5. Formazan Solubilization:

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance of the formazan solution at 570 nm using a microplate reader.

7. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow

References

- 1. 24,25-Epoxytirucall-7-en-3,23-dione | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Cytotoxic Activity of Inositol Angelates and Tirucallane-Type Alkaloids from Amoora Dasyclada - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562) isolated from Amoora dasyclada, has been a subject of interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding its cytotoxic properties. While initial reports suggested potential for cytotoxicity and modulation of apoptotic pathways, direct experimental evidence presents a nuanced picture. This document consolidates the available data, outlines detailed experimental protocols for assessing cytotoxicity and apoptosis, and presents a putative signaling pathway based on the activity of related triterpenoids. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in drug discovery for their wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anticancer effects. The tirucallane (B1253836) scaffold, in particular, has been the basis for numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. This compound, a member of this family, has been isolated from the plant Amoora dasyclada.[2] General literature suggests that this compound may modulate cellular pathways associated with apoptosis and cell proliferation, indicating a potential for anticancer applications.[1] However, a thorough examination of the primary research reveals a more complex and, at times, conflicting profile of its cytotoxic efficacy. This guide aims to clarify these findings and provide a robust framework for future research.

Quantitative Cytotoxicity Data

A pivotal study by Yang et al. (2006) investigated the anticancer activity of several tirucallane triterpenoids isolated from Amoora dasyclada, including this compound (referred to as compound 1 in the study). The cytotoxic activity was assessed against two human cancer cell lines: AGZY 83-a (lung cancer) and SMMC-7721 (liver cancer).

The study reported that this compound was inactive against both cell lines tested. This finding is critical for researchers considering this compound for further development and highlights the importance of cell line-specific screening in cytotoxic drug discovery.

Table 1: Cytotoxicity Data for this compound

| Compound | Cell Line | Type of Cancer | IC50 (µg/mL) | Result | Reference |

| This compound | AGZY 83-a | Human Lung Cancer | Not reported | Inactive | Yang et al., 2006 |

| This compound | SMMC-7721 | Human Liver Cancer | Not reported | Inactive | Yang et al., 2006 |

It is important to note the discrepancy between this specific experimental result and more general statements about the compound's potential cytotoxicity found in some chemical supplier databases.[1] This underscores the necessity of consulting primary peer-reviewed literature for definitive activity data. The lack of activity in these two cell lines does not entirely preclude the possibility of cytotoxicity in other cancer types, and further screening against a broader panel of cell lines would be required to make a conclusive determination of its anticancer potential.

Putative Signaling Pathway of Tirucallane Triterpenoid-Induced Apoptosis

While specific signaling pathways for this compound have not been elucidated due to its observed inactivity in the tested cell lines, the broader class of tirucallane triterpenoids is known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism of action, based on the known activities of related compounds. This should be considered a representative model for this class of compounds rather than a confirmed pathway for this compound.

Caption: Putative intrinsic apoptosis pathway for tirucallane triterpenoids.

This proposed pathway suggests that tirucallane triterpenoids may induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Experimental Protocols

To facilitate further research into the cytotoxic properties of this compound and related compounds, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5]

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the test compound as described for the MTT assay.

-

Include positive and negative controls for apoptosis.

-

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate fluorescence channels for FITC (for Annexin V) and PI.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

References

- 1. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years [mdpi.com]

- 2. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 3. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. znaturforsch.com [znaturforsch.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Cytotoxic Potential of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid isolated from Amoora dasyclada, has been a subject of interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding its cytotoxic properties. While initial reports suggested potential for cytotoxicity and modulation of apoptotic pathways, direct experimental evidence presents a nuanced picture. This document consolidates the available data, outlines detailed experimental protocols for assessing cytotoxicity and apoptosis, and presents a putative signaling pathway based on the activity of related triterpenoids. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in drug discovery for their wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anticancer effects. The tirucallane scaffold, in particular, has been the basis for numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. This compound, a member of this family, has been isolated from the plant Amoora dasyclada.[2] General literature suggests that this compound may modulate cellular pathways associated with apoptosis and cell proliferation, indicating a potential for anticancer applications.[1] However, a thorough examination of the primary research reveals a more complex and, at times, conflicting profile of its cytotoxic efficacy. This guide aims to clarify these findings and provide a robust framework for future research.

Quantitative Cytotoxicity Data

A pivotal study by Yang et al. (2006) investigated the anticancer activity of several tirucallane triterpenoids isolated from Amoora dasyclada, including this compound (referred to as compound 1 in the study). The cytotoxic activity was assessed against two human cancer cell lines: AGZY 83-a (lung cancer) and SMMC-7721 (liver cancer).

The study reported that this compound was inactive against both cell lines tested. This finding is critical for researchers considering this compound for further development and highlights the importance of cell line-specific screening in cytotoxic drug discovery.

Table 1: Cytotoxicity Data for this compound

| Compound | Cell Line | Type of Cancer | IC50 (µg/mL) | Result | Reference |

| This compound | AGZY 83-a | Human Lung Cancer | Not reported | Inactive | Yang et al., 2006 |

| This compound | SMMC-7721 | Human Liver Cancer | Not reported | Inactive | Yang et al., 2006 |

It is important to note the discrepancy between this specific experimental result and more general statements about the compound's potential cytotoxicity found in some chemical supplier databases.[1] This underscores the necessity of consulting primary peer-reviewed literature for definitive activity data. The lack of activity in these two cell lines does not entirely preclude the possibility of cytotoxicity in other cancer types, and further screening against a broader panel of cell lines would be required to make a conclusive determination of its anticancer potential.

Putative Signaling Pathway of Tirucallane Triterpenoid-Induced Apoptosis

While specific signaling pathways for this compound have not been elucidated due to its observed inactivity in the tested cell lines, the broader class of tirucallane triterpenoids is known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism of action, based on the known activities of related compounds. This should be considered a representative model for this class of compounds rather than a confirmed pathway for this compound.

Caption: Putative intrinsic apoptosis pathway for tirucallane triterpenoids.

This proposed pathway suggests that tirucallane triterpenoids may induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Experimental Protocols

To facilitate further research into the cytotoxic properties of this compound and related compounds, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5]

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the test compound as described for the MTT assay.

-

Include positive and negative controls for apoptosis.

-

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate fluorescence channels for FITC (for Annexin V) and PI.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

References

- 1. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years [mdpi.com]

- 2. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 3. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. znaturforsch.com [znaturforsch.com]

- 5. researchgate.net [researchgate.net]

The Untapped Anti-Inflammatory Potential of 24,25-Epoxytirucall-7-en-3,23-dione: A Technical Overview for Drug Discovery Professionals

Executive Summary

24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562) isolated from Amoora dasyclada, presents a compelling yet underexplored scaffold for the development of novel anti-inflammatory therapeutics. While direct experimental evidence for the anti-inflammatory activity of this specific molecule is not yet available in peer-reviewed literature, the broader class of tirucallane (B1253836) triterpenoids has demonstrated significant potential in modulating key inflammatory pathways. This technical guide consolidates the existing knowledge on the anti-inflammatory properties of structurally related tirucallane triterpenoids, offering a predictive framework for the potential bioactivity of this compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this promising natural product.

Introduction: The Promise of Tirucallane Triterpenoids in Inflammation

Triterpenoids, a large and structurally diverse class of natural products, are well-recognized for their wide range of pharmacological activities, including potent anti-inflammatory effects. The tirucallane subclass, characterized by a specific tetracyclic core structure, has emerged as a particularly promising source of anti-inflammatory lead compounds. These molecules have been shown to target multiple facets of the inflammatory cascade, from the inhibition of pro-inflammatory enzymes and cytokines to the modulation of key signaling pathways such as NF-κB.